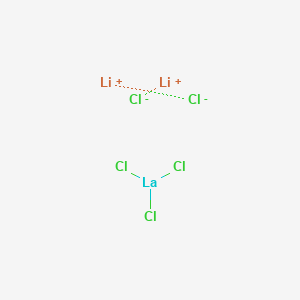![molecular formula C14H14O3 B12053740 2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid](/img/structure/B12053740.png)
2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid is a derivative of 2-(6-methoxynaphthalen-2-yl)propanoic acid, commonly known as naproxen. Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The compound is a modified version with specific isotopic labeling, which can be useful in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-naphthol.
Methoxylation: 2-naphthol is methoxylated to form 2-methoxynaphthalene.
Isotopic Labeling: The methoxy group is then isotopically labeled with trideuterium and carbon-13.
Friedel-Crafts Acylation: The labeled 2-methoxynaphthalene undergoes Friedel-Crafts acylation with propanoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would follow similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography would be essential.
Chemical Reactions Analysis
Types of Reactions
2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to understand reaction mechanisms and pathways.
Biology: Helps in studying metabolic pathways and enzyme interactions due to its isotopic labels.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug metabolism studies.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid is similar to that of naproxen. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting these enzymes, the compound reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Naproxen: The parent compound, widely used as an NSAID.
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Ketoprofen: An NSAID with a similar mechanism of action.
Uniqueness
The uniqueness of 2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid lies in its isotopic labeling. This modification allows for detailed studies in various scientific fields, providing insights that are not possible with the non-labeled counterparts.
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/i2+1D3 |
InChI Key |
CMWTZPSULFXXJA-JVXUGDAPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)C(C)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053660.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)

![methyl 4-({[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12053679.png)
![4-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053691.png)
![2-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12053692.png)



![2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B12053725.png)



